1-(4-Methoxypyridin-3-YL)cyclopropanamine
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Overview
Description
1-(4-Methoxypyridin-3-YL)cyclopropanamine is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine and cyclopropanamine, featuring a methoxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyridin-3-YL)cyclopropanamine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 4-methoxypyridine with cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyridin-3-YL)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Methoxypyridin-3-YL)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets. The methoxy group and the cyclopropanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-YL)cyclopropanamine: Similar in structure but with the methoxy group at the sixth position.
1-(4-Methoxypyridin-3-YL)propan-1-amine: A related compound with a propanamine group instead of cyclopropanamine.
Uniqueness
1-(4-Methoxypyridin-3-YL)cyclopropanamine is unique due to its specific substitution pattern and the presence of both the methoxy group and the cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1060805-25-5 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(4-methoxypyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-2-5-11-6-7(8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
InChI Key |
VQVWVURCDBQGIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2(CC2)N |
Origin of Product |
United States |
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